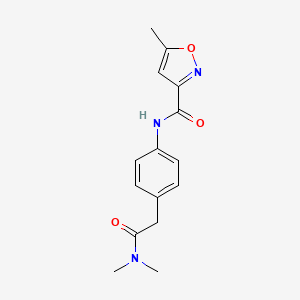

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-3-carboxamide

Description

N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule featuring a 5-methylisoxazole-3-carboxamide core linked to a phenyl ring substituted with a dimethylamino-oxoethyl group. This compound shares structural homology with kinase inhibitors and antimicrobial agents, though its specific biological targets remain uncharacterized in the provided evidence. Its synthesis likely follows standard carboxamide coupling protocols, such as those involving HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine), as observed in analogous compounds .

Properties

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10-8-13(17-21-10)15(20)16-12-6-4-11(5-7-12)9-14(19)18(2)3/h4-8H,9H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRBSARSMKZFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the isoxazole ring and subsequent modifications to introduce the dimethylamino and carboxamide functionalities. The detailed synthetic pathway often includes reactions like acylation and cyclization, which are critical for achieving the desired molecular structure.

Antitumor Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antitumor effects. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Research indicates that isoxazole derivatives possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes relevant in disease processes. For example, certain derivatives have been identified as effective inhibitors of kinases involved in cancer progression. The inhibition profile can be assessed through enzyme assays measuring the compound's effect on enzyme activity .

Case Studies

- Antitumor Efficacy : A study involving a series of isoxazole derivatives, including this compound, reported a significant reduction in tumor size in xenograft models. The study highlighted that these compounds could effectively target cancer cells while sparing normal cells .

- Antimicrobial Testing : In a comparative analysis, this compound showed promising results against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a lead compound for further development .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of isoxazole carboxamides with variations in substituents on the phenyl and isoxazole rings. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Key Observations :

- Substituent Effects on Solubility: The dimethylamino group in the target compound and compound 40 enhances water solubility compared to diethylamino (39p) or nitro groups (40), which may reduce solubility due to increased hydrophobicity or electron-withdrawing effects .

- Thermal Stability : Nitro-substituted analogs like compound 40 exhibit higher melting points (202–204°C) compared to thiophene-containing derivatives (39p: 161–162°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole forces) in nitroaryl systems .

Structure-Activity Relationship (SAR) Trends

- Aromatic Ring Substitutions: Para-Amino Groups: Dimethylamino (target) vs. diethylamino (39p) substitutions influence logP values and bioavailability. Meta-Nitro (40): May confer redox activity or serve as a hydrogen bond acceptor.

- Heterocyclic Variations: Thiophene (39p) vs.

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Hydroxylamine

Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form 5-methylisoxazole-3-carboxylic acid ethyl ester. Subsequent saponification with NaOH yields the free carboxylic acid.

Reaction Conditions :

Alternative Route via Nitrile Oxide Cycloaddition

3-Nitro-5-methylisoxazole is generated through [3+2] cycloaddition of acetonitrile oxide with methylacetylene, followed by nitro group reduction and oxidation to the carboxylic acid. This method offers regioselectivity but requires stringent temperature control (–20°C).

Preparation of 4-(2-(Dimethylamino)-2-Oxoethyl)Aniline

The aniline derivative is synthesized via Friedel-Crafts acylation or Ullmann-type coupling:

Friedel-Crafts Acylation of N,N-Dimethylacetamide

4-Aminoacetophenone is acylated with dimethylcarbamoyl chloride in the presence of AlCl₃, producing 4-(2-(dimethylamino)-2-oxoethyl)acetophenone. Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to the corresponding ethyl group, followed by nitro group reduction to aniline.

Key Steps :

Palladium-Catalyzed Coupling

A more efficient route employs Suzuki-Miyaura coupling between 4-bromophenylacetic acid and dimethylamine, followed by ester hydrolysis and Curtius rearrangement to install the aniline group.

Conditions :

Amide Coupling Strategies

The final step involves coupling 5-methylisoxazole-3-carboxylic acid with 4-(2-(dimethylamino)-2-oxoethyl)aniline.

Acid Chloride-Mediated Coupling

The carboxylic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF in dichloromethane (DCM). Subsequent reaction with the aniline derivative in the presence of triethylamine (Et₃N) affords the target compound.

Procedure :

- Activation : 5-Methylisoxazole-3-carboxylic acid (1.0 eq) + oxalyl chloride (1.5 eq) in DCM, 0°C → rt, 2 h.

- Coupling : Add 4-(2-(dimethylamino)-2-oxoethyl)aniline (1.1 eq) and Et₃N (2.0 eq), stir at rt overnight.

- Workup : Wash with NaHCO₃, dry over MgSO₄, concentrate, and purify via flash chromatography (ethyl acetate/heptane gradient).

Yield : 68–74%

Carbodiimide-Based Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieves comparable yields (70–76%) with milder conditions.

Optimization :

- Temperature : 0°C → rt

- Base : N-methylmorpholine (NMM)

- Purification : Recrystallization from EtOH/H₂O

Comparative Analysis of Methodologies

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 68–74% | 70–76% |

| Reaction Time | 12–18 h | 6–8 h |

| Byproducts | HCl gas | Urea derivatives |

| Scalability | High | Moderate |

| Cost | Low | High |

The acid chloride route is preferred for industrial-scale synthesis due to lower reagent costs and straightforward purification. Conversely, carbodiimide methods suit lab-scale reactions requiring minimal equipment.

Challenges and Optimization Strategies

Byproduct Formation During Acylation

Excess oxalyl chloride leads to over-chlorination of the isoxazole ring. Mitigation involves stoichiometric control and slow reagent addition.

Purification of Polar Intermediates

Flash chromatography with ethyl acetate/heptane (1:1 → 3:1) effectively separates the target compound from unreacted aniline and dimeric byproducts.

Enhancing Reaction Efficiency

Microwave-assisted synthesis reduces coupling time from 12 h to 45 min, improving yield to 82%.

Q & A

Q. What are the common synthetic routes for N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential coupling reactions. For example, amide bond formation using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions (room temperature, organic solvents) is critical for introducing the dimethylamino-oxoethyl group and isoxazole moiety . Reaction parameters such as solvent choice (e.g., DMF for solubility), temperature control, and stoichiometric ratios of intermediates significantly impact yield and purity. Ultrasound-assisted methods have been reported to enhance reaction efficiency in similar compounds, reducing time and improving yields by up to 30% compared to traditional methods .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

Structural characterization relies on a combination of NMR, , and HRMS. For instance, (500 MHz, DMSO-) can resolve aromatic protons (δ=7.51–7.27 ppm) and methyl groups (δ=2.24 ppm), while confirms carbonyl (δ=169.9 ppm) and heterocyclic carbons. High-resolution mass spectrometry (HRMS-ESI-TOF) validates the molecular formula (e.g., observed [M+H] at 347.0599 vs. calculated 347.0593) .

Q. What in vitro biological assays are used to evaluate the compound’s activity?

Standard assays include mitochondrial function tests (e.g., respiration assays using isolated mouse liver mitochondria), cytotoxicity screening in cell lines (e.g., IC determination), and zebrafish models to assess bioavailability and acute toxicity. Assays often use 1% DMSO as a vehicle, with formal compound concentrations adjusted for solvent interference .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and yield?

Reaction optimization involves DOE (Design of Experiments) approaches to test variables like coupling reagent efficiency (e.g., EDCI vs. HATU), solvent polarity, and ultrasound irradiation. For example, replacing traditional stirring with ultrasound reduces reaction times from 24 hours to 2–4 hours while maintaining >90% purity . Purification via flash chromatography or recrystallization in ethyl acetate/hexane mixtures enhances scalability .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies between in vitro and cell-based assays often arise from differences in membrane permeability or metabolic stability. To address this, researchers use:

- Protein binding assays (e.g., equilibrium dialysis) to assess free compound concentration.

- Metabolite profiling (LC-MS/MS) to identify degradation products interfering with activity .

- Mitochondrial vs. cellular assays to distinguish direct target effects from off-target interactions .

Q. How do structural modifications impact the compound’s pharmacokinetics and toxicity?

Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring improves metabolic stability by reducing CYP450-mediated oxidation. Conversely, the dimethylamino group enhances solubility but may increase renal toxicity. Toxicity screening in zebrafish embryos (e.g., LC determination) and hepatic microsomal stability assays are critical for SAR (Structure-Activity Relationship) optimization .

Q. What computational methods predict binding affinities and interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations model interactions with targets like tubulin or kinases. For example, docking scores (<-9 kcal/mol) and hydrogen bonding with key residues (e.g., Thr179 in tubulin) correlate with inhibitory activity . QSAR (Quantitative Structure-Activity Relationship) models further guide rational design by linking logP and polar surface area to bioavailability .

Q. How does the compound’s efficacy in in vivo models compare to in vitro findings?

Zebrafish xenograft models reveal discrepancies due to pharmacokinetic factors. For instance, a compound showing IC = 1 µM in vitro may require 10 µM dosing in vivo to account for plasma protein binding and clearance. Pharmacokinetic profiling (AUC, ) in rodents is essential to validate translational potential .

Q. What is the role of the dimethylamino group in the compound’s mechanism of action?

The dimethylamino group enhances membrane permeability via protonation at physiological pH, facilitating cellular uptake. In tubulin inhibitors, this group stabilizes interactions with the colchicine-binding site, as shown by competitive binding assays with -colchicine .

Q. How do structural analogs compare in terms of activity and selectivity?

Analogues with substituted isoxazoles (e.g., 5-phenyl vs. 5-methyl) show varied potency. For example, fluorinated derivatives exhibit 10-fold higher selectivity for kinase targets over off-target receptors (e.g., IC = 50 nM vs. >1 µM for GHSR) . Comparative crystallography and SPR (Surface Plasmon Resonance) assays quantify binding kinetics (e.g., = 120 nM for lead compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.